molecular formula C23H23FN4O3 B233949 6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one CAS No. 141117-03-5

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one

Katalognummer B233949
CAS-Nummer: 141117-03-5
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: DGFDLCBGMWSZNF-HNGSOEQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative and is also known as TAK-659.

Wirkmechanismus

TAK-659 inhibits the activity of BTK by binding to its active site. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been found to inhibit the activity of other enzymes involved in B-cell receptor signaling, such as phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects:
TAK-659 has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in B-cell malignancies such as CLL and MCL. TAK-659 has also been found to inhibit the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of TAK-659 is that it has not yet been approved for clinical use, which means that its safety and efficacy in humans are not yet fully known.

Zukünftige Richtungen

There are several future directions for the research on TAK-659. One direction is to study its efficacy in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to study its safety and efficacy in clinical trials. Additionally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazole-4-carbaldehyde with tetrahydro-4-hydroxy-2H-pyran-2-one. The reaction is catalyzed by a base and results in the formation of TAK-659. The yield of the synthesis is reported to be around 50%.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

CAS-Nummer

141117-03-5

Produktname

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one

Molekularformel

C23H23FN4O3

Molekulargewicht

422.5 g/mol

IUPAC-Name

(4R,6S)-6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyrazin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C23H23FN4O3/c1-14(2)22-19(8-7-18-11-17(29)12-21(30)31-18)23(15-3-5-16(24)6-4-15)28(27-22)20-13-25-9-10-26-20/h3-10,13-14,17-18,29H,11-12H2,1-2H3/b8-7+/t17-,18-/m1/s1

InChI-Schlüssel

DGFDLCBGMWSZNF-HNGSOEQISA-N

Isomerische SMILES

CC(C)C1=NN(C(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

SMILES

CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

Kanonische SMILES

CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

Synonyme

(+)(-)-PHEMEPPEP
(+)-PHEMEPPEP
6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one, (+)(-)-isomer
PHEMEPPEP

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.